6-Methyl-indole-1-acetic acid
CAS No.:
Cat. No.: VC13398069
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-(6-methylindol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C11H11NO2/c1-8-2-3-9-4-5-12(7-11(13)14)10(9)6-8/h2-6H,7H2,1H3,(H,13,14) |
| Standard InChI Key | WEUWFNLHINDGRX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=CN2CC(=O)O |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CN2CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Methyl-indole-1-acetic acid belongs to the indole acetic acid family, featuring a bicyclic indole core fused to an acetic acid side chain. The IUPAC name is 2-(6-methylindol-1-yl)acetic acid, with the methyl group at position 6 enhancing steric and electronic effects compared to unsubstituted analogs. Key identifiers include:
Physical and Chemical Characteristics
The compound’s physicochemical profile is influenced by its polar carboxylic acid group and hydrophobic indole ring:
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Molecular Formula: C₁₁H₁₁NO₂
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Molecular Weight: 189.21 g/mol
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the acetic acid moiety; limited in nonpolar solvents.
Synthesis and Production
Laboratory-Scale Synthesis
Two primary routes dominate its synthesis:
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Indole Functionalization: Starting with 6-methylindole, acetic acid is introduced via N-alkylation using bromoacetic acid under basic conditions.
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Carboxylic Acid Derivatives: Esterification of indole-6-carboxylic acid followed by reduction and side-chain modification .
A representative method involves reacting indole-6-carboxylic acid with thionyl chloride in ethanol to form an intermediate ester, which is subsequently hydrolyzed to the acetic acid derivative .
Industrial Production
Industrial processes prioritize cost-efficiency and scalability:
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Catalytic Cyclization: Utilizing acidic catalysts (e.g., HCl, H₂SO₄) to cyclize precursor amines into the indole backbone.
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Continuous Flow Systems: Enhance yield and purity by optimizing reaction parameters (temperature, residence time) .
Biological Activities and Mechanisms
AhR Ligand Activity
6-Methyl-indole-1-acetic acid binds the aryl hydrocarbon receptor (AhR), a transcription factor involved in detoxification and immune regulation. This interaction modulates cytochrome P450 enzymes (e.g., CYP1A1), influencing xenobiotic metabolism .
Antimicrobial and Cytotoxic Properties
Studies on structurally related indole derivatives demonstrate:
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Antibacterial Activity: MIC values of 3.12–25 μg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .
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Cytotoxicity: Induces reactive oxygen species (ROS) and DNA damage in mammalian cells, ameliorated by antioxidant co-treatments .
Plant Growth Regulation
Though less potent than indole-3-acetic acid, the compound promotes root elongation in Arabidopsis thaliana at nanomolar concentrations, suggesting auxin-like signaling pathways .
Industrial and Pharmaceutical Applications
Pharmaceutical Development
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CRTH2 Antagonists: Structural analogs (e.g., ACT-453859) show promise in treating allergic diseases by inhibiting prostaglandin D₂ receptors .
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Anticancer Agents: Tetrahydrocarbazole derivatives exhibit sub-micromolar IC₅₀ values in breast and colon cancer cell lines .
Agrochemical Uses
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Herbicide Synergists: Enhances the efficacy of commercial herbicides by modulating plant hormone pathways .
Comparison with Structural Analogs
| Compound | Structural Feature | Key Differences |
|---|---|---|
| Indole-3-acetic acid | Acetic acid at C-3 | Primary plant auxin; higher bioactivity |
| 5-Methylindole | Methyl at C-5 | Lower AhR affinity; reduced solubility |
| 2-Methylindole | Methyl at C-2 | Enhanced thermal stability |
The C-6 methyl group in 6-methyl-indole-1-acetic acid improves metabolic stability and ligand-receptor binding compared to C-3 or C-5 substituted analogs .
Recent Research Developments
Drug Design Innovations
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CRTH2 Antagonists: Optimization of (S)-B-1 derivatives reduced hepatotoxicity while maintaining nanomolar receptor affinity .
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Triazole Hybrids: Schiff base conjugates with 1,2,4-triazoles show dual antioxidant and antimicrobial activity (IC₅₀: 12–45 μM) .
Green Synthesis Methods
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